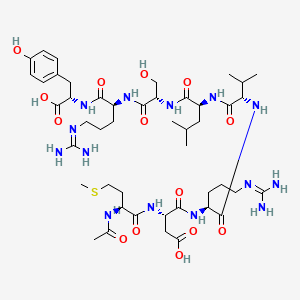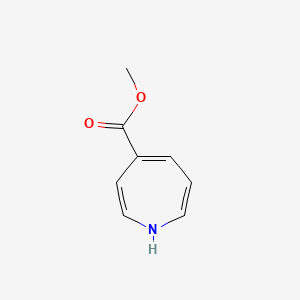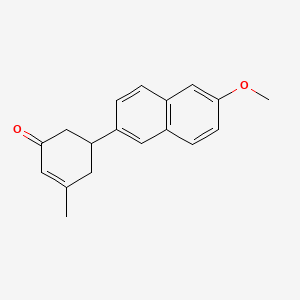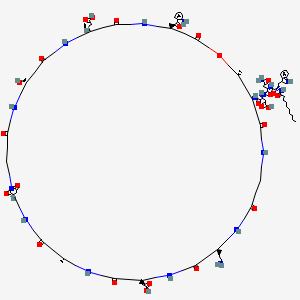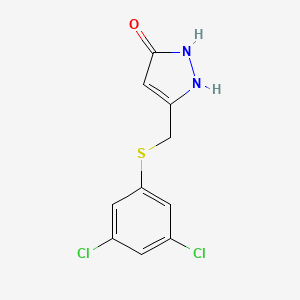![molecular formula C12H12N2O2 B569690 (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one CAS No. 71444-83-2](/img/new.no-structure.jpg)
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one: is a complex organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.236 g/mol [_{{{CITATION{{{_1{(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo [2,1-c] 1,4 ... - LGC Ltd
Méthodes De Préparation
The synthesis of (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one typically involves multiple steps, starting from simpler organic precursors[_{{{CITATION{{{_1{(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo [2,1-c] 1,4 ... - LGC Ltd. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,1-c][1,4]benzodiazepine Core: : This involves cyclization reactions to form the core structure.
Introduction of Hydroxyl Group: : Hydroxylation reactions are employed to introduce the hydroxyl group at the 9-position.
Reduction and Hydrogenation: : Reduction reactions are used to achieve the desired saturation at specific positions within the molecule.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. Advanced techniques such as catalytic hydrogenation and selective hydroxylation are often employed to enhance efficiency.
Analyse Des Réactions Chimiques
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one: undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be used to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions are employed to reduce specific functional groups within the molecule.
Substitution: : Substitution reactions can be used to replace certain atoms or groups within the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various substitution reagents depending on the desired modification. Major products formed from these reactions include oxidized or reduced derivatives of the compound.
Applications De Recherche Scientifique
This compound has found applications in various fields of scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: : It is used in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: : Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: : It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one: is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
(S)-8-Hydroxy-7-methoxy-1,2,3,11a-tetrahydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H)-dione
This compound:
This compound's unique structure and potential applications make it a valuable subject of scientific research and industrial interest. Ongoing studies continue to uncover new insights and applications, further expanding its significance in various fields.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
71444-83-2 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 |
Nom IUPAC |
(6aS)-4-hydroxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C12H12N2O2/c15-10-5-1-4-9-11(10)13-7-8-3-2-6-14(8)12(9)16/h1,4-5,7-8,15H,2-3,6H2/t8-/m0/s1 |
Clé InChI |
CRSSNYCWXMOYOF-QMMMGPOBSA-N |
SMILES |
C1CC2C=NC3=C(C=CC=C3O)C(=O)N2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole](/img/structure/B569608.png)
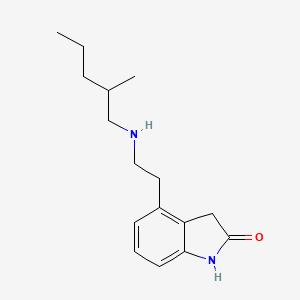
![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)
![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxamide](/img/structure/B569618.png)
![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)
![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)
